molecular formula C10H9NO6 B14306298 Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- CAS No. 112919-66-1

Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro-

Cat. No.: B14306298
CAS No.: 112919-66-1
M. Wt: 239.18 g/mol
InChI Key: RYZIOPWMVFNTOJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- is an organic compound with a complex structure that includes functional groups such as aldehyde, acetyloxy, methoxy, and nitro

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methoxybenzaldehyde, followed by acetylation. The nitration process introduces the nitro group, while acetylation adds the acetyloxy group. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(acetyloxy)-4-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 5-(acetyloxy)-4-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-(acetyloxy)-4-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-methoxy-: Lacks the acetyloxy and nitro groups, making it less reactive in certain chemical reactions.

    Benzaldehyde, 4-nitro-: Lacks the methoxy and acetyloxy groups, affecting its solubility and reactivity.

    Benzaldehyde, 5-(acetyloxy)-2-nitro-: Similar but lacks the methoxy group, influencing its chemical properties.

Uniqueness

The combination of acetyloxy, methoxy, and nitro groups makes it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

112919-66-1

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(5-formyl-2-methoxy-4-nitrophenyl) acetate

InChI

InChI=1S/C10H9NO6/c1-6(13)17-10-3-7(5-12)8(11(14)15)4-9(10)16-2/h3-5H,1-2H3

InChI Key

RYZIOPWMVFNTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC

Origin of Product

United States

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